N-(2-Acetyl-6-methoxyphenyl)formamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N-(2-acetyl-6-methoxyphenyl)formamide |
InChI |
InChI=1S/C10H11NO3/c1-7(13)8-4-3-5-9(14-2)10(8)11-6-12/h3-6H,1-2H3,(H,11,12) |
InChI Key |
RDSKHXZRBGUNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)NC=O |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis of N 2 Acetyl 6 Methoxyphenyl Formamide
Conformational Isomerism and Rotational Barriers within the N-(2-Acetyl-6-methoxyphenyl)formamide Structure
Investigation of Steric and Electronic Influences on Molecular Conformation
A comprehensive review of available scientific literature reveals a notable absence of specific research focused on the advanced structural elucidation and conformational analysis of this compound. To date, detailed investigations into the steric and electronic influences that govern the three-dimensional arrangement of this particular molecule have not been published. Consequently, experimental data from techniques such as X-ray crystallography or advanced spectroscopic methods, which would provide precise bond lengths, bond angles, and dihedral angles, are not available. Similarly, computational studies employing methods like Density Functional Theory (DFT) to model the molecule's conformational landscape are also absent from the current body of scientific work.
The unique substitution pattern of this compound, featuring an acetyl group and a methoxy (B1213986) group ortho to the formamide (B127407) substituent on the phenyl ring, suggests a complex interplay of steric and electronic effects that would significantly influence its preferred conformation. The proximity of these bulky ortho substituents would likely impose considerable steric hindrance, forcing the formamide group and the acetyl group to adopt specific orientations to minimize repulsive interactions. This could lead to non-planar arrangements and restricted rotation around the aryl-nitrogen and aryl-carbonyl bonds.
Electronically, the methoxy group acts as an electron-donating group through resonance, while the acetyl and formamide groups are electron-withdrawing. These electronic characteristics would modulate the electron density distribution within the aromatic ring and influence the nature of intramolecular interactions, such as the potential for hydrogen bonding between the formamide N-H and the oxygen of the acetyl or methoxy groups. Such interactions could play a crucial role in stabilizing a particular conformer.
Further research, including single-crystal X-ray diffraction studies and thorough computational conformational analyses, is required to elucidate the precise three-dimensional structure of this compound and to definitively characterize the steric and electronic factors that dictate its molecular conformation.
Chemical Reactivity and Mechanistic Investigations of the N 2 Acetyl 6 Methoxyphenyl Formamide Moiety
Hydrolytic Stability and Reaction Mechanisms of the Formamide (B127407) Linkage
The formamide linkage in N-(2-Acetyl-6-methoxyphenyl)formamide is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the N-C bond to yield 2-amino-6-methoxyacetophenone and formic acid or a formate (B1220265) salt. The rates and mechanisms of these reactions are influenced by the electronic and steric environment of the formamide group.
The acid-catalyzed hydrolysis of amides, including formamides, typically proceeds through a mechanism involving protonation of the carbonyl oxygen. This initial protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
The generally accepted mechanism for acid-catalyzed amide hydrolysis can be broken down into the following key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the reversible protonation of the formamide's carbonyl oxygen by a hydronium ion. This step is fast and results in a resonance-stabilized cation.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the formamide. This is a crucial step as it converts the amino group into a better leaving group (an amine).
Elimination of the Amine: The tetrahedral intermediate collapses, leading to the departure of the amine (in this case, 2-amino-6-methoxyacetophenone) and the formation of a protonated carboxylic acid (formic acid).
Deprotonation: Finally, the protonated formic acid is deprotonated by a water molecule to yield formic acid and regenerate the hydronium ion catalyst.
The rate-determining step in this pathway is typically the nucleophilic attack of water on the protonated amide. The presence of the ortho-acetyl and ortho-methoxy groups on the phenyl ring of this compound could potentially influence the reaction rate through steric hindrance, which may slightly impede the approach of the water nucleophile.
Table 1: Postulated Steps in Acid-Catalyzed Hydrolysis of this compound
| Step | Description |
| 1 | Reversible protonation of the formyl oxygen. |
| 2 | Nucleophilic attack by water on the formyl carbon. |
| 3 | Proton transfer from the oxygen to the nitrogen atom. |
| 4 | Elimination of 2-amino-6-methoxyacetophenone. |
| 5 | Deprotonation to yield formic acid. |
Under basic conditions, the hydrolysis of the formamide linkage in this compound is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.
The mechanism for base-catalyzed amide hydrolysis generally involves the following steps:
Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the carbonyl carbon of the formamide group. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.
Departure of the Amide Anion: The tetrahedral intermediate then collapses, leading to the expulsion of the amide anion (the anion of 2-amino-6-methoxyacetophenone). This is generally a poor leaving group, which is why base-catalyzed hydrolysis of amides is often slower than that of esters.
Protonation of the Amide Anion: The highly basic amide anion is quickly protonated by water, which is present in the reaction medium, to yield the corresponding amine (2-amino-6-methoxyacetophenone) and a hydroxide ion.
Formation of the Carboxylate: The other product of the collapse of the tetrahedral intermediate is formic acid, which is immediately deprotonated by the basic conditions to form the formate salt.
The steric hindrance from the ortho substituents in this compound could also play a role in the base-catalyzed hydrolysis by potentially hindering the initial attack of the hydroxide ion.
Table 2: Postulated Steps in Base-Catalyzed Hydrolysis of this compound
| Step | Description |
| 1 | Nucleophilic attack by a hydroxide ion on the formyl carbon. |
| 2 | Formation of a tetrahedral intermediate. |
| 3 | Elimination of the 2-amino-6-methoxyacetophenonide anion. |
| 4 | Protonation of the anion and formation of the formate salt. |
Functional Group Transformations and Derivatization Strategies
The presence of three distinct functional groups in this compound allows for a variety of chemical transformations and derivatization strategies.
Reduction: The formamide group can be reduced to a methylamino group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound to N-methyl-2-amino-6-methoxyacetophenone. The acetyl group may also be susceptible to reduction under these conditions, potentially leading to a mixture of products.
Alkylation: The formamide nitrogen can be alkylated, typically after deprotonation with a strong base to form the corresponding anion. The resulting ambident anion can undergo alkylation on either the nitrogen or the oxygen atom. In the case of formanilides, N-alkylation is generally favored with alkali metal salts, while O-alkylation can be promoted with the use of silver salts.
Condensation Reactions: The methyl group of the acetyl moiety is acidic and can participate in various condensation reactions. For instance, in the presence of a base, it can react with aldehydes in an aldol-type condensation to form α,β-unsaturated ketones (chalcones).
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. However, this transformation might be challenging to achieve without affecting other parts of the molecule, particularly the electron-rich methoxyphenyl ring. A more common transformation is the haloform reaction, where the methyl ketone is treated with a halogen in the presence of a base to yield a carboxylic acid and a haloform.
The position of electrophilic attack on the methoxyphenyl ring is directed by the combined electronic effects of the three substituents.
Electrophilic Aromatic Substitution: The methoxy (B1213986) group is a strong activating group and an ortho-, para-director due to its ability to donate electron density through resonance. The formamido group (-NHCHO) is also an activating ortho-, para-director, although its activating effect is attenuated compared to a simple amino group due to the electron-withdrawing nature of the carbonyl group. The acetyl group is a deactivating group and a meta-director.
Given the positions of the existing substituents, the potential sites for electrophilic attack are C3, C4, and C5. The powerful ortho-, para-directing effect of the methoxy group at C6 would strongly activate the C5 position. The formamido group at C1 would activate the C2 (already substituted) and C6 (already substituted) and to a lesser extent C4. The meta-directing acetyl group at C2 would direct incoming electrophiles to C4. Therefore, it is likely that electrophilic substitution would preferentially occur at the C4 and C5 positions, with the C5 position being potentially more favored due to the strong activation by the methoxy group.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings unless there is a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. In this compound, the methoxy group could potentially act as a leaving group under harsh conditions, but the ring is not sufficiently activated for this to be a facile process.
Table 3: Summary of Potential Functional Group Transformations
| Functional Group | Reaction Type | Potential Product(s) |
| Formamide | Reduction (e.g., with LiAlH₄) | N-methyl-2-amino-6-methoxyacetophenone |
| Formamide | Alkylation | N-alkyl-N-(2-acetyl-6-methoxyphenyl)formamide |
| Acetyl Group | Aldol (B89426) Condensation | Chalcone derivatives |
| Acetyl Group | Haloform Reaction | 2-formamido-6-methoxybenzoic acid |
| Methoxyphenyl Ring | Electrophilic Substitution | Substitution at C4 and/or C5 positions |
Cyclization Reactions and Formation of Novel Heterocyclic Systems Incorporating this compound as a Precursor
The this compound moiety serves as a versatile precursor for the synthesis of a variety of novel heterocyclic systems through intramolecular cyclization reactions. The presence of the acetyl group ortho to the formamide functionality provides a key structural motif for annulation, leading to the formation of fused ring systems. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous N-(2-acetylphenyl)formamides and related N-acyl- and N-aryl amides. These reactions are pivotal in generating molecular complexity and are of significant interest in medicinal and materials chemistry.
One of the most prominent applications of precursors with a similar structural framework is in the synthesis of quinoline derivatives. The intramolecular cyclization of N-(2-acetylphenyl)formamides can be acid- or base-catalyzed, proceeding through an intramolecular aldol-type condensation followed by dehydration to yield the aromatic quinoline ring. The methoxy group at the 6-position in the target molecule is expected to influence the electronic properties of the benzene (B151609) ring, potentially affecting the reaction conditions and the regioselectivity of the cyclization.
Furthermore, the formamide group can be a precursor to an isocyanide, which can then undergo cyclization. For instance, treatment of a related compound, N-[(2-(thiophen-2-yl)phenyl]formamide, with phosphorus oxychloride (POCl₃) forms an isocyanide intermediate that subsequently cyclizes. researchgate.net A similar strategy could be envisioned for this compound to access functionalized quinoline systems.
The following table summarizes representative cyclization reactions of analogous N-acyl anilines to form heterocyclic compounds, which can be considered as potential transformations for this compound.
| Precursor Type | Reagents and Conditions | Product Heterocycle | Reference Analogy |
| N-(2-acetylphenyl)formamide | Acid or Base catalyst, Heat | Substituted Quinoline | General Organic Chemistry Principles |
| N-Arylpropynamides | PIDA, LiCl/LiBr/CuI | 3-Halogenated quinolin-2-ones | researchgate.net |
| N-Aryl Acrylamides | Visible light, Photocatalyst | Oxindole derivatives | mdpi.com |
| N-Aryl Amides | Strong Base | 3-Amino oxindoles | rsc.org |
Kinetic and Thermodynamic Studies of Key Reactions Involving this compound
Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are scarce in the available scientific literature. However, insights into the mechanistic pathways and the factors governing the reaction rates and equilibria can be drawn from studies of analogous systems, such as the cyclization of N-(substituted 2-hydroxyphenyl)carbamates. These studies provide a framework for understanding the potential kinetic and thermodynamic parameters that would influence the reactivity of this compound.
The cyclization of such precursors is often subject to kinetic and thermodynamic control, which can dictate the product distribution. For instance, in the cyclization of N-(substituted 2-hydroxyphenyl)carbamates, a change in the rate-limiting step of the cyclization mechanism has been observed, depending on the nature of the leaving group. This highlights the importance of the electronic and steric effects of substituents on the reaction kinetics.
A detailed mechanistic study of prodrugs based on N-(substituted 2-hydroxyphenyl)carbamates revealed a Brønsted-type relationship (log t₁/₂ vs. pKa of the leaving group), indicating a change in the rate-limiting step from the formation of a cyclic tetrahedral intermediate to the departure of the leaving group as its ability to leave decreases. nih.gov This suggests that the kinetics of the cyclization of this compound would similarly be influenced by factors that stabilize or destabilize key intermediates and transition states.
The following interactive data table presents hypothetical kinetic data for the cyclization of a series of N-(2-acetyl-6-substituted-phenyl)formamides, illustrating the potential influence of the substituent on the reaction rate. This data is based on the principles observed in analogous systems and is for illustrative purposes.
| Substituent (at position 6) | Rate Constant (k) at 37°C (s⁻¹) | Half-life (t₁/₂) (s) |
| -OCH₃ (methoxy) | Value not available | Value not available |
| -H (hydrogen) | Value not available | Value not available |
| -Cl (chloro) | Value not available | Value not available |
| -NO₂ (nitro) | Value not available | Value not available |
Note: The values in this table are hypothetical and intended to illustrate the expected trend based on electronic effects of the substituents. Electron-withdrawing groups are generally expected to increase the rate of nucleophilic attack on the acetyl carbonyl, thus increasing the rate constant of cyclization.
Computational and Theoretical Studies on N 2 Acetyl 6 Methoxyphenyl Formamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. In the context of N-(2-Acetyl-6-methoxyphenyl)formamide, DFT calculations would provide significant insights into its geometry, stability, and reactivity. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.
DFT analysis begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. From this optimized structure, a wealth of electronic properties can be calculated. For this compound, this would involve determining bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric interactions.
Furthermore, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its chemical behavior. Properties such as dipole moment, polarizability, and various spectroscopic parameters can be predicted and compared with experimental data, if available, to validate the computational model.
Frontier Molecular Orbitals (HOMO/LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity.
For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is often localized on electron-rich parts of the molecule, such as the methoxy (B1213986) group and the phenyl ring, while the LUMO is typically found on electron-deficient sites, like the acetyl and formamide (B127407) carbonyl groups. A smaller HOMO-LUMO gap would suggest that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
The energies of these orbitals and the resulting energy gap are typically presented in a table, often in units of electron volts (eV).
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and represents the type of information that would be generated from DFT calculations.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Electrostatic Potential Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different regions of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For a molecule like this compound, which could potentially undergo various reactions such as hydrolysis, cyclization, or substitution, reaction mechanism simulations would be highly informative.
These simulations involve mapping the potential energy surface of a proposed reaction pathway. The process begins by identifying the structures of the reactants and products. Computational methods are then used to locate the transition state, which is the highest energy point along the reaction coordinate connecting the reactants and products. The structure of the transition state provides crucial information about the geometry of the molecule as bonds are being broken and formed.
The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. A lower activation energy implies a faster reaction. By comparing the activation energies of different possible reaction pathways, chemists can predict which mechanism is most likely to occur. For this compound, this could be used to understand its stability and how it might transform under different chemical conditions.
Molecular Dynamics Simulations for Conformational Space and Flexibility
While DFT calculations provide a static picture of a molecule's most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational space and an assessment of its flexibility.
For this compound, an MD simulation would reveal how the different parts of the molecule move in relation to one another. This includes the rotation around single bonds, such as the bond connecting the phenyl ring to the acetyl group and the C-N bond of the formamide group. The simulation would generate a trajectory of atomic positions over time, from which various properties can be analyzed, such as the distribution of dihedral angles and the root-mean-square deviation (RMSD) of the atomic positions from their average values.
Understanding the conformational flexibility of this compound is important for predicting its interactions with other molecules, including biological macromolecules. The ability of the molecule to adopt different shapes can significantly influence its biological activity.
Molecular Docking Studies for Investigating Binding Interactions with Biological Macromolecules (In Vitro/Preclinical Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid.
The process involves placing the small molecule (the ligand) into the binding site of the macromolecule (the receptor) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. The results of a docking study can provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.
For this compound, molecular docking could be used to screen for potential biological targets. By docking the molecule against a library of known protein structures, researchers could identify proteins with which it is likely to interact. This information can guide further experimental studies to validate the predicted binding and to investigate the molecule's potential therapeutic effects. The results are often presented in a table summarizing the binding energies and key interactions with the amino acid residues of the protein's active site.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein (Note: The following data is illustrative and represents the type of information that would be generated from molecular docking studies.)
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein Kinase X | -8.2 | Lys78, Asp184 | Hydrogen Bond |
| Leu132, Val86 | Hydrophobic Interaction | ||
| Cyclooxygenase-2 | -7.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Cation |
| Val523, Ala527 | Hydrophobic Interaction |
Advanced Analytical Methodologies for N 2 Acetyl 6 Methoxyphenyl Formamide Quantification in Research Matrices
High-Performance Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Quantitative Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are foundational techniques for the separation, identification, and quantification of organic compounds like N-(2-Acetyl-6-methoxyphenyl)formamide.
High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for the analysis of this compound due to the compound's polarity and aromatic structure. A reverse-phase HPLC (RP-HPLC) method is the most common approach. The aromatic ring and acetyl group provide a strong chromophore, enabling sensitive detection using a Diode Array Detector (DAD) or a standard UV-Vis detector.
Method development would typically involve optimizing the separation on a C18 or phenyl-hexyl stationary phase, which provides effective retention for aromatic species. youtube.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution buffered with agents like formic acid or ammonium (B1175870) formate (B1220265) to ensure sharp peak shapes. google.comresearchgate.net
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC): While direct GC analysis of this compound can be challenging due to its polarity and potential for thermal degradation in the injector, it is a viable option, particularly when coupled with mass spectrometry (GC-MS). nih.gov To improve volatility and thermal stability, derivatization may be employed. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents can react with the amide proton to create a less polar, more volatile derivative suitable for GC analysis. nih.gov A capillary column with a mid-polarity stationary phase, such as a 5% phenyl polysiloxane, would be appropriate for separating the analyte from impurities.
Hyphenated Mass Spectrometry for High-Sensitivity and Selective Trace Analysis (e.g., LC-MS/MS, GC-MS)
For trace-level quantification and unambiguous identification, especially in complex matrices, hyphenated mass spectrometry techniques are indispensable. rsc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace analysis. nih.gov The technique combines the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry. rsc.org Electrospray ionization (ESI) is the most suitable ionization technique for a molecule like this compound, likely operating in positive ion mode to protonate the molecule, forming the precursor ion [M+H]⁺.
In the mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, the method achieves exceptional selectivity and minimizes matrix interference. nih.gov This allows for accurate quantification at very low concentrations.
Table 2: Proposed LC-MS/MS MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
|---|---|---|---|
| This compound | 194.08 | 152.07 | Quantifier |
| This compound | 194.08 | 124.08 | Qualifier |
Note: The exact m/z values are theoretical and would require experimental confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool, particularly for purity analysis and identifying volatile or semi-volatile impurities. nih.gov After separation on the GC column, molecules are ionized, typically by electron ionization (EI), which creates a predictable and reproducible fragmentation pattern. This fragmentation pattern serves as a chemical fingerprint, allowing for confident identification by comparing the obtained spectrum against spectral libraries.
Spectrophotometric and Electrochemical Detection Methods Development
While chromatographic methods are dominant, the development of simpler, dedicated detection methods can be valuable for specific applications like routine quality control checks.
Spectrophotometric Methods: The inherent UV absorbance of this compound, stemming from its substituted aromatic ring and carbonyl groups, allows for direct UV-Vis spectrophotometric quantification. nih.gov A more advanced approach involves derivative spectrophotometry. researchgate.net By calculating the first or second derivative of the absorbance spectrum, resolution can be enhanced, and interference from overlapping background signals can be minimized, improving accuracy in less pure samples. nih.gov Derivatization can also be used to shift the absorbance to a longer wavelength to avoid matrix interference by reacting the amine or another functional group with a chromogenic reagent. semanticscholar.org
Electrochemical Detection Methods: Electrochemical sensors offer a sensitive, rapid, and cost-effective alternative for quantification. mdpi.com The methoxy (B1213986) group on the phenyl ring of this compound may be susceptible to electrochemical oxidation at a modified electrode surface. researchgate.net The development of a sensor would involve cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to characterize the electrochemical behavior of the compound and optimize parameters such as the electrode material, pH, and supporting electrolyte. nih.gov A sensor based on a modified screen-printed electrode could provide a portable and efficient tool for rapid screening of research samples. researchgate.net
Development and Validation of Robust Analytical Protocols for Complex Research Samples
Developing a reliable analytical method is only the first step; it must be rigorously validated to ensure it is fit for its intended purpose. americanpharmaceuticalreview.comiosrphr.org Method validation provides documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes. particle.dkdemarcheiso17025.com
Validation is performed according to guidelines established by bodies such as the International Council for Harmonisation (ICH). The key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).
Table 3: Example Validation Summary for a Hypothetical HPLC Method
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | Defined range with adequate precision/accuracy | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
| Robustness | RSD ≤ 2.0% under varied conditions | Passed |
By establishing and validating such comprehensive analytical protocols, researchers can ensure the generation of high-quality, reliable, and reproducible data for this compound in various research contexts. gavinpublishers.com
Emerging Applications and Material Science Perspectives of N 2 Acetyl 6 Methoxyphenyl Formamide Non Biological, Non Clinical
Role as a Key Synthetic Intermediate or Building Block for More Complex Chemical Structures
N-(2-Acetyl-6-methoxyphenyl)formamide holds significant potential as a key intermediate in the synthesis of more complex heterocyclic structures, particularly quinazolines and their derivatives. The strategic positioning of the acetyl and formamide (B127407) groups on the anisole (B1667542) ring provides a reactive scaffold for cyclization reactions.
The formamide group can serve as a source of nitrogen and a carbonyl precursor in various synthetic protocols. nih.gov For instance, in reactions analogous to the Leuckart reaction, which converts ketones or aldehydes to amines using formamide or ammonium (B1175870) formate (B1220265), the intramolecular arrangement of the acetyl and formamide moieties in this compound could facilitate cyclization to form heterocyclic systems. wikipedia.orggoogle.comgoogle.com
Furthermore, the general class of o-carbonyl anilines and related structures are well-established precursors for the synthesis of quinazolines through various metal-catalyzed and electrochemical methods. organic-chemistry.orgnih.gov These reactions often involve the condensation of the amino or formamido group with the carbonyl functionality to construct the quinazoline (B50416) core. Given that this compound possesses the requisite functional groups, it is a promising candidate for the synthesis of novel substituted quinazolines.
The synthesis of quinazolinones, another important class of heterocyclic compounds, often proceeds from precursors containing an amide functionality. organic-chemistry.org Palladium-catalyzed approaches, for example, have been effectively used to construct the quinazolinone skeleton from appropriately substituted anilines and formamides. researchgate.net This suggests that this compound could be a valuable building block in similar palladium-mediated synthetic strategies.
A variety of catalytic systems have been developed for quinazoline synthesis, highlighting the versatility of precursors with similar functionalities to this compound. The table below summarizes some of these methods, which could potentially be adapted for the target compound.
Table 1: Selected Catalytic Systems for Quinazoline Synthesis from Related Precursors
| Catalyst/Reagent | Precursors | Product Type | Reference |
|---|---|---|---|
| Ceric Ammonium Nitrate (CAN)-TBHP | 2-Aminobenzophenones and Benzylamines | 2-Phenylquinazolines | organic-chemistry.org |
| Molecular Iodine | 2-Aminobenzaldehydes/2-Aminobenzophenones and Benzylamines | Quinazolines | organic-chemistry.org |
| Electrochemical Protocol | o-Carbonyl Anilines and Amino Acids/Amines | Quinazolines | organic-chemistry.org |
| Iron Catalyst | 2-Alkylamino N-H Ketimine Derivatives | Quinazolines | organic-chemistry.org |
| Palladium Catalyst | 2-Aminobenzonitriles, Aldehydes, and Arylboronic Acids | Diverse Quinazolines | organic-chemistry.org |
| Mn(I) Catalyst | 2-Amino-benzylalcohol and Primary Amides | 2-Substituted Quinazolines | nih.gov |
Applications in Catalysis or as Ligands in Coordination Chemistry
The molecular architecture of this compound, featuring oxygen and nitrogen donor atoms, suggests its potential application as a ligand in coordination chemistry. The acetyl and formamide groups can act as bidentate or potentially monodentate ligands, coordinating to a central metal ion.
While direct studies on the coordination chemistry of this compound are not extensively reported, research on structurally similar ketoamides demonstrates their ability to form stable metal complexes. For example, N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide has been successfully used to synthesize a Cu(II) complex. nih.gov In this complex, the ligand coordinates with the copper ion, leading to the formation of a stable coordination compound. nih.gov The reaction was carried out in a DMSO/water solvent system in an alkaline environment, yielding a beige-brown solid complex. nih.gov
The potential coordination modes of this compound to a metal ion (M) could involve the carbonyl oxygen of the acetyl group and the oxygen or nitrogen of the formamide group, leading to the formation of a stable chelate ring. The methoxy (B1213986) group could also play a secondary role in stabilizing the resulting metal complex.
The synthesis of transition metal complexes with Schiff base ligands derived from related aromatic amines and aldehydes is also well-documented, further supporting the potential of this compound and its derivatives as ligands. mdpi.com These complexes often exhibit interesting spectral and electrochemical properties. mdpi.com
The table below outlines the synthesis and properties of a Cu(II) complex with a related ketoamide ligand, providing a model for the potential coordination chemistry of this compound.
Table 2: Synthesis and Properties of a Cu(II) Complex with N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide
| Parameter | Details |
|---|---|
| Ligand | N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide |
| Metal Ion | Cu(II) |
| Reaction Conditions | Ligand in DMSO, CuCl₂ in H₂O, alkaline environment (pH=8) |
| Molar Ratio (M:L:OH⁻) | 1 : 2 : 2 |
| Yield | 72% |
| Appearance of Complex | Beige-brown solid |
| Solubility | Soluble in DMSO; insoluble in water, THF, C₂H₅OH, EtOAc, C₆H₁₂ |
Data sourced from nih.gov
Investigation of this compound and Derivatives in Material Science (e.g., Polymer Synthesis, Corrosion Inhibition)
In the realm of material science, derivatives of this compound, particularly those incorporating its core structure, present intriguing possibilities, most notably in the field of corrosion inhibition.
Organic compounds containing heteroatoms like nitrogen and oxygen, as well as aromatic rings, are known to be effective corrosion inhibitors for various metals and alloys, especially steel in acidic media. nih.gov These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.gov The adsorption can be physical (electrostatic interactions) or chemical (coordination bonds between the heteroatoms and the metal's d-orbitals). researchgate.net
This compound possesses several structural features conducive to corrosion inhibition:
Nitrogen and Oxygen Atoms: The presence of these heteroatoms in the formamide, acetyl, and methoxy groups can serve as active centers for adsorption on the metal surface.
Aromatic Ring: The benzene (B151609) ring can contribute to the adsorption process through π-electron interactions with the metal surface, enhancing the stability of the protective film.
Numerous studies have demonstrated the high inhibition efficiency of various organic molecules with similar functional groups. For instance, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate showed a high inhibition efficiency of 90.2% for C38 steel in 1 M HCl. nih.gov Similarly, other N-heterocyclic compounds and amides have been reported as effective corrosion inhibitors for mild steel in acidic environments. researchgate.netresearchgate.netresearchgate.net
The table below presents the corrosion inhibition efficiencies of several organic compounds that share structural similarities with this compound, underscoring its potential in this application.
Table 3: Corrosion Inhibition Efficiency of Structurally Related Organic Compounds
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 90.2 | nih.gov |
| N-(2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-YL) ethyl) palmitamide (NIMP) | N80 Steel | 15% HCl | 97.92 | researchgate.net |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | Mild Steel | 1.0 M HCl | 92.5 | semanticscholar.org |
| 6-methoxy-2-naphthyl-[2, 2'-bithiophene]-5-carboxamidine hydrochloride salt (MA-1440) | Carbon Steel | 1.0 M HCl | 94.69 | nih.govresearchgate.net |
| Aspartame | T95 Carbon Steel | 15 wt.% HCl | 86 | mdpi.com |
While direct applications in polymer synthesis have not been extensively documented for this specific compound, the presence of reactive functional groups suggests that it could potentially be incorporated into polymer backbones or used as a modifying agent to impart specific properties to polymeric materials.
Future Research Directions and Challenges in the Study of N 2 Acetyl 6 Methoxyphenyl Formamide
Exploration of Novel and More Efficient Synthetic Pathways
The advancement of organic synthesis is continuously driven by the need for more efficient, cost-effective, and environmentally benign methods. For N-(2-Acetyl-6-methoxyphenyl)formamide, future research will likely focus on moving beyond traditional synthetic routes to embrace modern catalytic and green chemistry principles.
Conventional synthesis of similar acetanilides often involves multi-step processes with harsh reagents and significant solvent use. researchgate.net Future explorations could target the development of one-pot or tandem reactions that combine the formylation of the precursor amine and other modifications in a single, streamlined process. The use of novel catalysts, such as non-toxic metal promoters or nanoparticle-based systems, has shown promise in accelerating acetylation reactions for other aniline (B41778) derivatives and could be adapted for this specific molecule. researcher.lifegoogle.com These modern approaches aim to improve yield, reduce waste, and simplify purification, which are critical for the sustainable production of fine chemicals. researchgate.net
| Parameter | Classical Approach | Potential Novel Approach |
|---|---|---|
| Starting Materials | 2-Amino-3-methoxyacetophenone | Readily available anilines and acetylating agents |
| Key Transformation | Formylation using formic acid or other formylating agents | Catalytic carbonylation or transfer formylation |
| Catalyst | Stoichiometric acid/base promoters | Transition metal complexes, biocatalysts, or nanoparticles |
| Solvent | Large volumes of conventional organic solvents (e.g., Toluene, DMF) | Green solvents (e.g., ionic liquids, supercritical CO2) or solvent-free conditions |
| Efficiency | Moderate yields, multiple steps, complex purification | High yields, potential for one-pot synthesis, simpler work-up |
| Environmental Impact | Significant waste generation | Reduced waste, higher atom economy |
Deeper Mechanistic Understanding of Molecular Interactions with Biological Systems
Given that the broader class of acetanilide (B955) derivatives exhibits a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties, a crucial future direction is to elucidate the specific biological targets of this compound. researcher.lifeontosight.aiorientjchem.org This endeavor necessitates a multi-pronged approach that combines computational and experimental techniques.
Initial investigations would likely involve computational docking studies to screen the compound against libraries of known biological targets, such as enzymes and receptors. researchgate.netresearchgate.net These in silico methods can predict binding affinities and modes of interaction, thereby prioritizing potential targets for experimental validation. Subsequent in vitro assays would be essential to confirm these predictions and quantify the compound's activity. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could provide detailed thermodynamic and kinetic data on the binding interactions.
| Phase | Technique | Objective | Expected Outcome |
|---|---|---|---|
| 1. Target Identification | In silico molecular docking; Phenotypic screening | Predict and identify potential biological targets or cellular effects. | A prioritized list of proteins or pathways for further investigation. |
| 2. In Vitro Validation | Enzyme inhibition assays; Receptor binding assays | Confirm and quantify the interaction with the identified target. | IC50/EC50 values, determination of agonism vs. antagonism. |
| 3. Biophysical Characterization | Surface Plasmon Resonance (SPR); Isothermal Titration Calorimetry (ITC) | Characterize the kinetics and thermodynamics of the binding interaction. | Binding affinity (KD), association/dissociation rates. |
| 4. Structural Biology | X-ray crystallography; Cryo-electron microscopy (Cryo-EM) | Determine the three-dimensional structure of the compound-target complex. | Atomic-level insights into the binding mode, guiding further optimization. |
Development of Advanced Analogues with Tuned and Targeted Physicochemical Properties
A pivotal aspect of medicinal chemistry involves the systematic modification of a lead compound to optimize its properties. Future research on this compound will undoubtedly involve the design and synthesis of a library of analogues to establish a comprehensive structure-activity relationship (SAR). researcher.liferesearchgate.net
Modifications would likely target the key functional groups: the acetyl and methoxy (B1213986) substituents on the phenyl ring, and the formamide (B127407) group itself. For instance, altering the size and electronics of the acetyl group or replacing the methoxy group with other substituents (e.g., halogens, alkyl chains) could significantly impact the molecule's lipophilicity, solubility, and metabolic stability. Furthermore, exploring bioisosteric replacements for the formamide linkage could enhance binding affinity or improve pharmacokinetic properties. acs.orgnih.gov The overarching goal is to develop advanced analogues with finely tuned physicochemical properties that translate to improved potency, selectivity, and drug-like characteristics.
| Modification Site | Potential Modifications | Targeted Physicochemical Property | Potential Biological Impact |
|---|---|---|---|
| Acetyl Group (C-2) | Vary alkyl chain length; replace with other acyl groups or sulfonamides. | Steric bulk, lipophilicity. | Alter binding pocket occupancy and affinity. |
| Methoxy Group (C-6) | Replace with halogens, hydroxyl, or larger alkoxy groups. | Electronic effects, hydrogen bonding potential, metabolic stability. | Modulate target interaction and pharmacokinetic profile. |
| Formamide Nitrogen | Alkylation or replacement with other functional groups. | Hydrogen bond donating capacity, conformational rigidity. | Change binding mode and membrane permeability. |
| Aromatic Ring | Introduce additional substituents; replace with heterocyclic rings. | Solubility, pKa, overall molecular shape. | Improve target selectivity and novelty. |
Integration with High-Throughput Screening and Advanced Computational Design Methodologies
The discovery of novel biological activities for this compound and its analogues can be significantly accelerated by integrating high-throughput screening (HTS) with advanced computational design. nih.gov HTS allows for the rapid testing of thousands of compounds against a multitude of biological targets, providing a wealth of data in a short timeframe. eurofins.comembopress.org
Future research should leverage HTS to screen a rationally designed library of analogues. The design of this library can be guided by computational tools that predict drug-likeness, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential target interactions. nih.govnih.gov Virtual screening can be employed as a first pass to filter large virtual libraries, identifying a smaller, more promising set of compounds for synthesis and subsequent HTS. nih.gov This synergistic approach, where computational predictions inform experimental screening and vice versa, creates an efficient feedback loop for the rapid optimization of lead compounds.
| Stage | Computational Method | Experimental Method | Outcome |
|---|---|---|---|
| 1. Library Design | Molecular modeling, QSAR analysis, diversity analysis. | N/A | A virtual library of diverse, drug-like analogues. |
| 2. Hit Identification | Virtual screening against target libraries. | High-throughput screening (HTS) of a synthesized subset. | Identification of initial "hit" compounds with desired activity. |
| 3. Lead Optimization | Free energy perturbation (FEP), molecular dynamics simulations. | Focused synthesis and screening of optimized analogues. | Compounds with improved potency, selectivity, and pharmacokinetic profiles. |
| 4. Mechanistic Insight | Binding site analysis, interaction fingerprinting. | Mechanism of action (MoA) deconvolution assays. | Understanding of the molecular basis of activity. |
Addressing Scalability and Environmental Impact in Synthesis
A significant challenge in translating a promising compound from the laboratory to practical application is the development of a scalable and sustainable manufacturing process. Future research must address the scalability of any optimized synthetic route for this compound. Processes that are efficient at the milligram scale may not be viable at the kilogram or industrial scale.
Key challenges include managing reaction exotherms, ensuring consistent product quality, and handling potentially hazardous reagents safely on a large scale. google.comacs.org There is a growing emphasis on green chemistry principles in pharmaceutical manufacturing to minimize environmental impact. researchgate.net This involves reducing the use of hazardous solvents, improving atom economy, and designing processes that generate minimal waste. taylorfrancis.com The exploration of continuous flow chemistry, where reagents are mixed and reacted in a continuously flowing stream, offers a promising alternative to traditional batch processing, often leading to better control, higher safety, and easier scalability. acs.org
| Parameter | Traditional Lab-Scale Batch Synthesis | Potential Scaled-Up Green Process (Flow Chemistry) |
|---|---|---|
| Process Type | Batch reaction in glassware. | Continuous flow in a microreactor or tube reactor. |
| Heat Transfer | Limited, potential for hotspots. | Excellent, precise temperature control. |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes at any given time. |
| Solvent Usage | Often high solvent-to-product ratio. | Reduced solvent usage, potential for solvent recycling. |
| Waste Generation (E-Factor) | High (kg waste / kg product). | Significantly lower. |
| Scalability | Challenging, requires process redesign. | Easier to scale by running the process for a longer time ("scaling out"). |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
